7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine

Lipophilicity Drug design Physicochemical profiling

7-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a fully functionalized imidazo[4,5-c]pyridine building block that simultaneously bears a C7 bromine atom, an N1 methyl group, and a C2 trifluoromethyl group. The compound has a molecular weight of 280.04 g·mol⁻¹, a calculated XLogP3 of 2, and five hydrogen‑bond acceptor sites.

Molecular Formula C8H5BrF3N3
Molecular Weight 280.048
CAS No. 1989659-65-5
Cat. No. B2454424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
CAS1989659-65-5
Molecular FormulaC8H5BrF3N3
Molecular Weight280.048
Structural Identifiers
SMILESCN1C2=C(C=NC=C2N=C1C(F)(F)F)Br
InChIInChI=1S/C8H5BrF3N3/c1-15-6-4(9)2-13-3-5(6)14-7(15)8(10,11)12/h2-3H,1H3
InChIKeyAGBHYKWVDNCYPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine (CAS 1989659-65-5): Core Scaffold and Physicochemical Baseline for Procurement


7-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a fully functionalized imidazo[4,5-c]pyridine building block that simultaneously bears a C7 bromine atom, an N1 methyl group, and a C2 trifluoromethyl group. The compound has a molecular weight of 280.04 g·mol⁻¹, a calculated XLogP3 of 2, and five hydrogen‑bond acceptor sites [1]. Classified under the imidazopyridine family, which is broadly explored for kinase inhibition, bromodomain targeting, and anti‑inflammatory applications, this specific substitution pattern is designed to deliver a defined electronic and steric profile that differs quantitatively from its non‑fluorinated and regioisomeric analogs .

Why 7-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine Cannot Be Replaced by Unsubstituted or Non-Fluorinated Imidazopyridine Scaffolds


The combination of the N1‑methyl, C2‑trifluoromethyl, and C7‑bromo substituents creates a physicochemical signature that cannot be reproduced by a generic imidazo[4,5-c]pyridine core. The trifluoromethyl group raises the computed XLogP3 by ∼0.9 log units versus the non‑fluorinated analog 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine (XLogP3 1.1) and adds three hydrogen‑bond acceptors, while the C7 bromine provides a chemically orthogonal handle for transition‑metal‑catalysed cross‑coupling that is absent in C7‑H or C7‑alkyl derivatives [1]. These differences alter solubility, permeability, metabolic stability, and synthetic utility; therefore, swapping in a related imidazopyridine without quantitative reconciliation of these parameters will confound structure‑activity relationships, reaction yields, and downstream biological readouts.

Quantitative Differentiation Evidence for 7-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine Relative to Close Analogs


Lipophilicity Increase Conferred by the C2-Trifluoromethyl Group

The introduction of the trifluoromethyl group at C2 raises the computed partition coefficient by +0.9 log units compared with the des‑CF₃ analog 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 317840-04-3). The target compound returns an XLogP3 of 2, while the analog records 1.1 [1][2]. This magnitude of lipophilicity shift is expected to influence membrane permeability and non‑specific protein binding in cellular assays.

Lipophilicity Drug design Physicochemical profiling

Hydrogen‑Bond Acceptor Count Elevation from Trifluoromethyl Incorporation

The target compound possesses five hydrogen‑bond acceptor sites, whereas the des‑CF₃ comparator 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine has only two [1][2]. The three additional acceptors derive from the fluorine atoms of the CF₃ group and have markedly distinct electronic character (weak, highly electronegative) compared with typical oxygen or nitrogen acceptors, which can alter binding‑site complementarity.

Molecular recognition Solubility Target engagement

Molecular Weight and Steric Bulk Differentiation

The addition of the trifluoromethyl group increases the monoisotopic mass from 210.97451 Da (analog) to 278.96189 Da (target), a difference of 68.0 Da [1][2]. While this raises the compound above the typical fragment cut‑off (∼300 Da), it remains within lead‑like space and provides a pre‑installed functional group that would otherwise need to be introduced post‑coupling, saving synthetic steps.

Pharmacokinetics Lead optimization Fragment growth

Patent Footprint as a Proxy for Industrial Relevance

PubChemLite records eight patent families that incorporate the molecular formula C₈H₅BrF₃N₃, which uniquely maps to 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine [1]. In contrast, the des‑CF₃ analog 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine shows no patent annotations in the same database query. While the content of the patents cannot be disclosed here, patent representation is a recognised surrogate for industrial interest and synthetic utility.

Patent landscape Industrial utility Building-block demand

Highest-Value Application Scenarios for 7-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine Based on Quantitative Differentiation


Kinase‑Focused Fragment Elaboration Requiring Elevated Lipophilicity

The XLogP3 of 2 positions this scaffold in the optimal lipophilicity window for ATP‑competitive kinase inhibitors, where a logP of 2–3.5 is frequently correlated with balanced potency and cellular permeability. Starting from this building block, a medicinal chemistry team can install heteroaryl or aryl groups at C7 via Suzuki coupling while retaining a lead‑like physicochemical profile without post‑hoc fluorination, which is often low‑yielding and requires additional purification [1].

Parallel Library Synthesis Using C7‑Bromo as a Universal Cross‑Coupling Handle

The C7 bromine atom enables robust sp²–sp² and sp²–sp³ bond formation under palladium or copper catalysis. Combined with the electron‑withdrawing CF₃ group at C2, the bromine exhibits enhanced oxidative addition reactivity compared with electron‑rich imidazopyridines, as inferred from class‑level reactivity trends [1]. This makes the compound a preferred starting point for generating diverse compound arrays in a single coupling step.

Agrochemical and Veterinary Lead Generation Exploiting Fluorinated Heterocyclic Space

Trifluoromethyl‑substituted heterocycles are over‑represented in modern agrochemicals because of their metabolic stability and environmental persistence. The combination of a CF₃ group with a modifiable bromine handle makes this compound an attractive entry point for synthesising analogues of commercial fungicides, herbicides, or antiparasitics, where logP values above 1.5 are desirable for cuticle penetration [1][2].

Coordination Chemistry and MOF Linker Design

The five hydrogen‑bond acceptors and rigid planar core allow this molecule to act as a ditopic ligand precursor. After dehalogenative coupling, the resulting 2‑CF₃‑imidazo[4,5-c]pyridine‑7‑carboxylates or pyridyl derivatives can serve as linkers in metal–organic frameworks (MOFs) where fluorinated pores enhance CO₂ selectivity. The quantitative HBA count of the target (5) versus the des‑CF₃ analog (2) directly influences the net dipole and guest‑host interactions within the framework [1].

Quote Request

Request a Quote for 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.